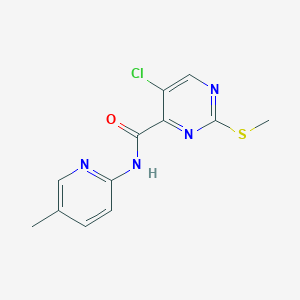

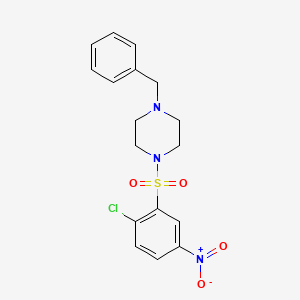

![molecular formula C12H13F3N2O2 B2854069 1-[3-Morpholino-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone CAS No. 866145-10-0](/img/structure/B2854069.png)

1-[3-Morpholino-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-[3-Morpholino-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone” is a complex chemical compound . It’s a type of oligomer molecule used in molecular biology to modify gene expression . Its molecular structure contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .

Synthesis Analysis

Morpholinos are synthesized from 1,2-amino alcohols and their derivatives, which are the most common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular structure of “1-[3-Morpholino-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone” contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups . The molecular weight is 257.214 .Chemical Reactions Analysis

Morpholinos block access of other molecules to small (~25 base) specific sequences of the base-pairing surfaces of ribonucleic acid (RNA) . They can block ribosome assembly and stop translation of a protein from an mRNA, bind splice junctions and deny access to the small nuclear Ribonuclear Proteins (snRNPs) that mark the junctions for spliceosomes, altering splicing .Wissenschaftliche Forschungsanwendungen

Microwave-Assisted Synthesis

An efficient microwave-assisted synthesis route has been developed for Mannich bases from 4-hydroxyacetophenone and different secondary amines, showcasing a novel alternative to conventional methodologies. This process is non-catalyzed, reproducible on a gram scale, and environmentally benign, highlighting the compound's utility in synthesizing mono- and disubstituted Mannich bases of 4-hydroxyacetophenone, characterized by FT-IR, NMR, and mass spectrometry techniques (Aljohani et al., 2019).

Synthesis of NK(1) Receptor Antagonist

A stereoselective synthesis of the orally active NK(1) receptor antagonist Aprepitant is described, involving a direct condensation and a Lewis acid-mediated coupling, followed by a crystallization-induced asymmetric transformation. This process highlights the compound's role in the efficient synthesis of clinically relevant molecules (Brands et al., 2003).

Catalytic Enantioselective Synthesis

A chiral phosphoric acid-catalyzed enantioselective synthesis of C3-substituted morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols is reported. This represents an innovative method for constructing the N,O-heterocycle, which is a crucial building block in organic synthesis and pharmacophore in medicinal chemistry, further emphasizing the compound's importance in synthesis pathways (He et al., 2021).

Antibacterial Activity

The compound has shown promise in the synthesis of novel pyrimidines and thiazolidinones with significant antibacterial activity, demonstrating its potential in drug discovery and development against bacterial infections (Merugu, Ramesh, & Sreenivasulu, 2010).

Molecular Docking Study

A molecular docking study of novel synthesized pyrazole derivatives, starting from compounds structurally related to 1-[3-Morpholino-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone, exhibited significant antimicrobial potential, underscoring the compound's utility in the development of new antibacterial agents (Khumar, Ezhilarasi, & Prabha, 2018).

Safety And Hazards

Zukünftige Richtungen

Morpholinos are currently in clinical trials and are suitable for development as therapeutics . They have potential for broad therapeutic development targeting pathogens and genetic diseases . A Morpholino-based drug eteplirsen received accelerated approval from the US Food and Drug Administration for the treatment of some mutations causing Duchenne muscular dystrophy .

Eigenschaften

IUPAC Name |

1-[3-morpholin-4-yl-5-(trifluoromethyl)pyridin-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N2O2/c1-8(18)11-10(17-2-4-19-5-3-17)6-9(7-16-11)12(13,14)15/h6-7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUCXWONCVFAJHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=N1)C(F)(F)F)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-Morpholino-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Isopropyl 5-[2-(piperidin-1-ylcarbonyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B2853994.png)

![N-benzyl-2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2853997.png)

![3-Oxaspiro[5.6]dodecane-2,4-dione](/img/structure/B2854003.png)

![3-cyclopentyl-7-[(pyridin-2-ylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2854006.png)

![2-{4-[(4-bromophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid](/img/structure/B2854007.png)

![1-[8-(2-ethoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine](/img/structure/B2854008.png)